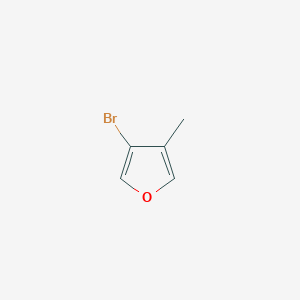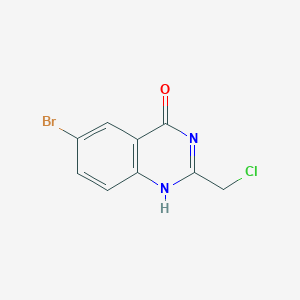
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one
説明
Synthesis Analysis
The synthesis of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives often involves multi-step reactions starting from bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons. These processes are aimed at introducing specific functional groups that contribute to the compound's unique chemical and physical properties (Posinasetty et al., 2023).
Molecular Structure Analysis
The molecular structure of derivatives related to 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one has been elucidated through crystallographic analysis and density functional theory (DFT). These studies reveal the conformational stability and electronic configuration of the molecule, offering insights into its physicochemical behaviors (Liu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one derivatives include condensation with trimethoprim, pyrimethamine, and lamotrigine, leading to a series of compounds with potential antiviral and cytotoxic activities. These studies highlight the compound's reactivity towards different chemical reagents and its potential as a chemical scaffold for developing therapeutic agents (Dinakaran et al., 2003).
Physical Properties Analysis
The physical properties of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one derivatives, such as solubility, melting point, and crystallinity, can be inferred from their synthesis and structural analysis. These properties are crucial for determining the compound's applicability in various scientific and industrial settings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential applications of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Murti et al., 2011).
科学的研究の応用
- Summary of the Application : This compound has been used in the synthesis of novel derivatives with potential anthelmintic and antibacterial properties .
- Methods of Application or Experimental Procedures : The derivatives were synthesized using bromoanthranilic acid, benzoyl chloride, and different substituted amino synthons . The chemical structures of these compounds were characterized through IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry . Computational tools like PASS, Molinspiration, Osiris, and Swiss ADME were used to make predictions about the properties of these molecules . These predictions encompassed factors such as anthelmintic and antibacterial traits, drug-likeness, bioactivity scores, toxicity, and potential molecular targets . In vitro assays were performed to evaluate the bioactivities of the synthesized compounds .
- Results or Outcomes : The results of these assays provide valuable insights into the potential of these compounds as agents with anthelmintic and antibacterial properties . For anthelmintic effectiveness, the conventional method of assessing paralysis and mortality in earthworms for each compound was followed . The antibacterial efficacy was tested against both Gram-positive and Gram-negative bacterial strains, using the agar cup plate technique .
Safety And Hazards
特性
IUPAC Name |
6-bromo-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRRCDOIGNYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
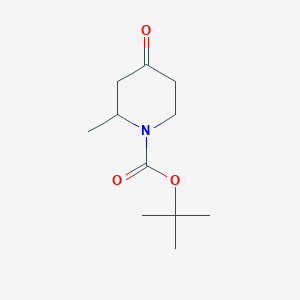


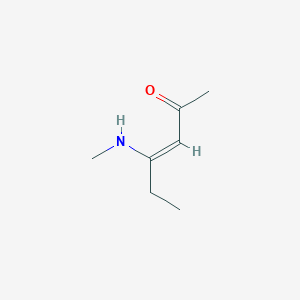
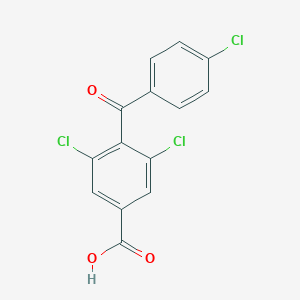
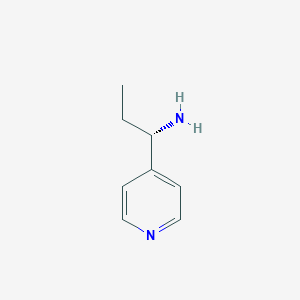
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
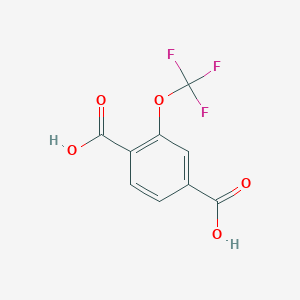
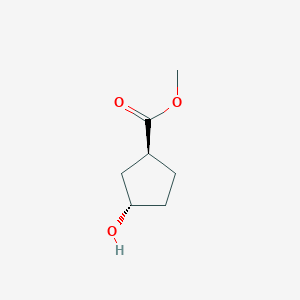
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
